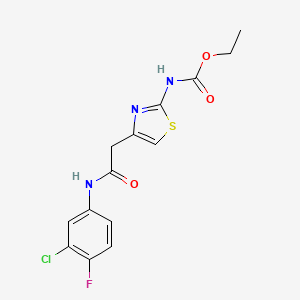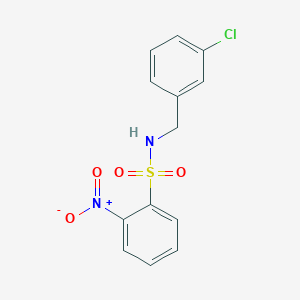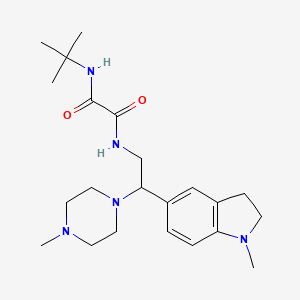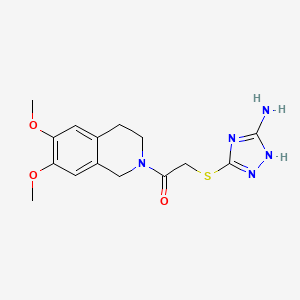
N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Neuroleptic Potential
- Ellefson et al. (1980) explored the synthesis of 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines using aryloxazolines. These compounds, including analogues of apomorphine, were studied as potential dopamine antagonists for neuroleptic activity. However, their in vivo evaluations did not indicate significant usefulness as antipsychotic agents (Ellefson et al., 1980).
Antitumor Activity
- Ambros et al. (1988) synthesized Methoxy‐indolo[2,1‐a]isoquinolines and evaluated them for cytostatic activity in vitro using leukemia and mammary tumor cells. Some derivatives showed significant inhibition of cell proliferation (Ambros et al., 1988).
Antibacterial Agents
- Zurenko et al. (1996) described the in vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents, which demonstrated significant antibacterial activities against a variety of clinically important human pathogens (Zurenko et al., 1996).
Structural and Fluorescence Studies
- Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives and their interactions with mineral acids, focusing on their crystalline salts and fluorescence properties (Karmakar et al., 2007).
Apoptosis Induction and Anticancer Properties
- Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and efficacious anticancer agent, demonstrating high blood brain barrier penetration and efficacy in human breast and mouse xenograft cancer models (Sirisoma et al., 2009).
Methionine Synthase Inhibition and Cancer Treatment
- Elfekki et al. (2014) designed and synthesized novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, evaluating their cytotoxic activity and potential as methionine synthase inhibitors for breast and prostate cancer treatment (Elfekki et al., 2014).
Insecticidal Activity
- Bakhite et al. (2014) synthesized and tested the toxicity of pyridine derivatives, including N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide, against the cowpea aphid, demonstrating significant insecticidal activities (Bakhite et al., 2014).
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-13-8-6-12(7-9-13)19-16(21)10-20-11-18-15-5-3-2-4-14(15)17(20)22/h6-9,11H,2-5,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUCBAMAHRQNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2515195.png)


![1-(oxan-4-yl)-5-oxo-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]pyrrolidine-3-carboxamide](/img/structure/B2515201.png)


![1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B2515206.png)


![1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2515212.png)


![N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2515217.png)
![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515218.png)
